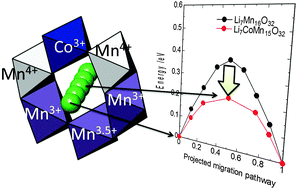First-principles study of lithium ion migration in lithium transition metal oxides with spinel structure
Physical Chemistry Chemical Physics Pub Date: 2012-09-17 DOI: 10.1039/C2CP42154B
Abstract
The migration of lithium (Li) ions in


Recommended Literature
- [1] Differences in the behavior of dicationic and monocationic ionic liquids as revealed by time resolved-fluorescence, NMR and fluorescence correlation spectroscopy†
- [2] Aqueous synthesis of composition-tuned defects in CuInSe2 nanocrystals for enhanced visible-light photocatalytic H2 evolution†
- [3] The oxidation of organic nitrogen compounds with lead tetra-acetate
- [4] Genomic DNA-mediated formation of a porous Cu2(OH)PO4/Co3(PO4)2·8H2O rolling pin shape bifunctional electrocatalyst for water splitting reactions†
- [5] One-electron bonds are not “half-bonds”
- [6] Regulating supramolecular interactions in dimeric macrocycles†
- [7] Rational magnetic modification of N,N-dioxidized pyrazine ring expanded adenine and thymine: a diradical character induced by base pairing and double protonation†
- [8] Color tuning associated with heteroleptic cyclometalated Ir(iii) complexes: influence of the ancillary ligand†
- [9] The structure modification and activity improvement of Pd–Co/C electrocatalysts by the addition of Au for the oxygen reduction reaction†
- [10] A cleavable azide resin for direct click chemistry mediated enrichment of alkyne-labeled proteins†

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 19542-54-2
-
CAS no.: 13194-69-9









